![molecular formula C6H4BrF3OS B572430 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol CAS No. 1314894-44-4](/img/structure/B572430.png)
1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol
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Description
“1-(5-Bromothiophen-3-yl)ethanone” is a research chemical with the CAS Number: 59227-67-7 . It has a molecular weight of 205.08 and its IUPAC name is 1-(5-bromo-3-thienyl)ethanone . It is a solid substance stored at -20°C, away from moisture .
Molecular Structure Analysis
The InChI code for “1-(5-Bromothiophen-3-yl)ethanone” is 1S/C6H5BrOS/c1-4(8)5-2-6(7)9-3-5/h2-3H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The boiling point of “1-(5-Bromothiophen-3-yl)ethanone” is 130-135°C at 13 mmHg and its melting point is 63-64°C . The predicted density is 1.619±0.06 g/cm3 .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol is the Nicotinic acid receptor (HCAR2) . This receptor acts as a high affinity receptor for both nicotinic acid (also known as niacin) and (D)-beta-hydroxybutyrate .
Mode of Action
1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol interacts with its target, the Nicotinic acid receptor, and mediates increased adiponectin secretion and decreased lipolysis through G (i)-protein-mediated inhibition of adenylyl cyclase . This pharmacological effect requires nicotinic acid doses that are much higher than those provided by a normal diet .
Biochemical Pathways
The compound affects the pathway involving the Nicotinic acid receptor and G (i)-protein-mediated inhibition of adenylyl cyclase . The activation of this receptor by nicotinic acid results in reduced cAMP levels which may affect the activity of cAMP-dependent protein kinase A and phosphorylation of target proteins .
Pharmacokinetics
The compound’s interaction with the nicotinic acid receptor suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol’s action include increased adiponectin secretion and decreased lipolysis . This can lead to changes in energy metabolism and potentially impact conditions like obesity and diabetes .
properties
IUPAC Name |
1-(5-bromothiophen-3-yl)-2,2,2-trifluoroethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3OS/c7-4-1-3(2-12-4)5(11)6(8,9)10/h1-2,5,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSAEYDVMSZQKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(C(F)(F)F)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40736831 |
Source
|
Record name | 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethanol | |
CAS RN |
1314894-44-4 |
Source
|
Record name | 1-(5-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40736831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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